5-Amino-2,3-difluorobenzoic acid
Overview
Description
5-Amino-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 . It is a solid substance used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5F2NO2/c8-5-2-3 (10)1-4 (6 (5)9)7 (11)12/h1-2H,10H2, (H,11,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Synthetic Methodology and Chemical Characterization
The study by Nowick et al. (2000) introduced an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the versatility of amino acid derivatives in synthetic peptide design Nowick et al., 2000.
Zhang et al. (2011) reported an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. This highlights the role of similar compounds in green chemistry applications, emphasizing efficiency and environmental sustainability Zhang et al., 2011.
Pharmacological and Biological Studies
Anderson et al. (2010) explored the transport of the photodynamic therapy agent 5-Aminolevulinic Acid, showcasing the relevance of amino acid derivatives in enhancing the delivery and efficacy of therapeutic agents Anderson et al., 2010.
Research by Trapani et al. (2003) on the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with potent and selective antitumor properties, underscores the potential of fluorinated amino acid derivatives in cancer therapy Trapani et al., 2003.
Safety and Hazards
Safety data indicates that exposure to 5-Amino-2,3-difluorobenzoic acid should be avoided. If inhaled or ingested, medical attention should be sought immediately . In case of skin or eye contact, the area should be washed with plenty of water and a doctor should be consulted . The compound should be handled with personal protective equipment, including chemical impermeable gloves .
Mechanism of Action
- Unfortunately, specific information about the exact target remains limited in the available literature .
- Further research is needed to elucidate specific pathways affected by 5-Amino-2,3-difluorobenzoic acid .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption occurs primarily through passive diffusion in the gastrointestinal tract. It distributes throughout the body, potentially crossing the blood-brain barrier. Metabolism pathways are unclear, but hepatic enzymes likely play a role. Renal excretion eliminates the compound from the body. Factors like solubility, stability, and protein binding influence bioavailability .
Result of Action
Action Environment
Properties
IUPAC Name |
5-amino-2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXQZKKJAITNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654227 | |
Record name | 5-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874838-32-1 | |
Record name | 5-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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